molecular formula C23H26N4O3S2 B3303089 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 919856-03-4

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3303089
CAS No.: 919856-03-4
M. Wt: 470.6 g/mol
InChI Key: WQBNAYNJPYTLGD-UHFFFAOYSA-N
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Description

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl(ethyl)sulfamoyl group and a pyridin-2-yl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with cyclohexyl ethyl sulfonyl chloride in the presence of a base such as triethylamine.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-bromo-4-pyridinecarboxaldehyde with thiourea under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzamide core with the thiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide and thiazole rings.

    Reduction: Reduced forms of the sulfonyl and thiazole groups.

    Substitution: Substituted derivatives at the pyridine and thiazole rings.

Scientific Research Applications

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a thiazole and a pyridine ring, which can confer distinct chemical and biological properties compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-2-27(18-8-4-3-5-9-18)32(29,30)19-13-11-17(12-14-19)22(28)26-23-25-21(16-31-23)20-10-6-7-15-24-20/h6-7,10-16,18H,2-5,8-9H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBNAYNJPYTLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
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4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

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